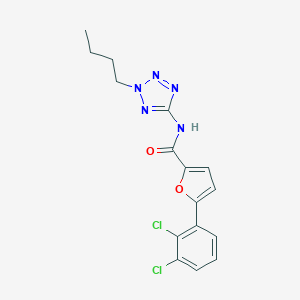![molecular formula C19H22BrN5O2S B283308 N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283308.png)
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, also known as BMT-131, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.
作用機序
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is believed to exert its effects through the activation of the adenosine A2A receptor. This receptor is involved in the regulation of various physiological processes, including inflammation, blood pressure, and cardiac function. Activation of the adenosine A2A receptor by N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine leads to downstream signaling pathways that result in the observed effects.
Biochemical and physiological effects:
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can reduce blood pressure and improve cardiac function. These effects are believed to be mediated through the activation of the adenosine A2A receptor.
実験室実験の利点と制限
One advantage of using N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to study the specific effects of activating this receptor without interference from other receptors. However, one limitation of using N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another area of interest is its potential use in the treatment of cardiovascular disease. Studies are needed to determine the optimal dosing regimen and to identify any potential drug interactions. Additionally, studies are needed to identify any potential off-target effects of N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine.
合成法
The synthesis of N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine involves several steps, starting with the reaction of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with 2-mercaptoethylamine to form the corresponding thioether. The thioether is then reacted with 1-methyl-1H-tetrazol-5-amine to form the final product, N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine. The synthesis method has been optimized to increase yield and purity of the compound.
科学的研究の応用
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has shown potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can reduce blood pressure and improve cardiac function.
特性
分子式 |
C19H22BrN5O2S |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H22BrN5O2S/c1-25-19(22-23-24-25)28-9-8-21-12-15-10-16(20)18(17(11-15)26-2)27-13-14-6-4-3-5-7-14/h3-7,10-11,21H,8-9,12-13H2,1-2H3 |
InChIキー |
JESXBDZAJJTXBJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
正規SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)